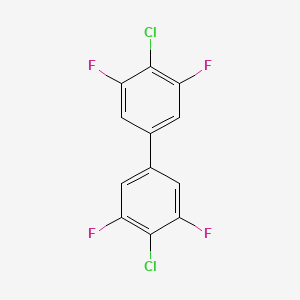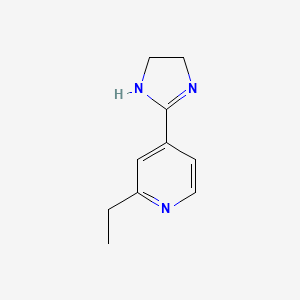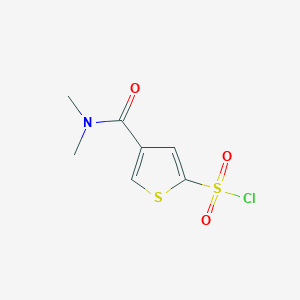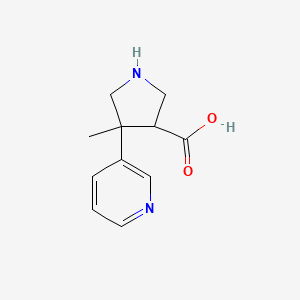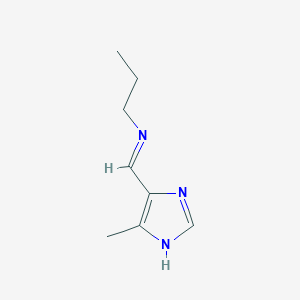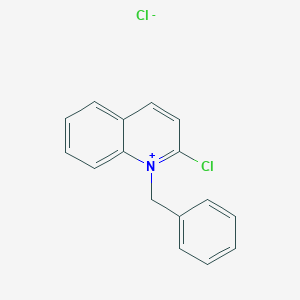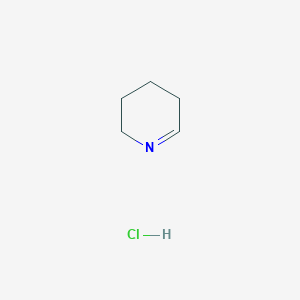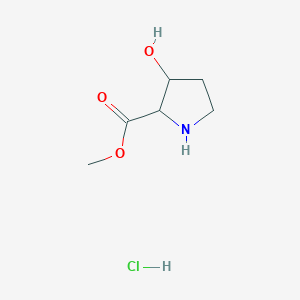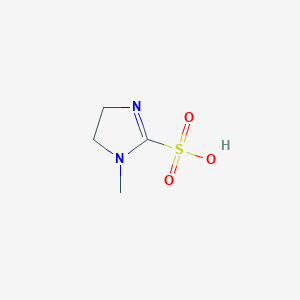
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 7th position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
準備方法
The synthesis of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration and purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反応の分析
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include quinoline derivatives, amino derivatives, and substituted tetrahydroisoquinolines .
科学的研究の応用
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for treating various diseases, including neurodegenerative disorders and infections.
作用機序
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl group contribute to the compound’s stability and binding affinity to its targets .
類似化合物との比較
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine, methyl, and nitro substituents, resulting in different biological activities and chemical properties.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl and nitro groups, leading to variations in reactivity and biological effects.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and methyl groups, affecting its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
6-fluoro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11FN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChIキー |
DQQGBICSURARCV-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


